Hepcidin-20

Iron Metabolism Ferroportin Internalization Structure-Activity Relationship

Procure Hepcidin-20 to dissect iron-independent antimicrobial mechanisms. It is a distinct 20-amino acid β-sheet peptide with a vicinal disulfide bridge, lacking the N-terminal DTHFP motif required for ferroportin binding. Unlike Hepcidin-25, it exhibits 2-4x greater antibacterial potency and inhibits biofilm formation in PIA-positive and -negative strains, while remaining completely inactive in ferroportin internalization assays (up to 1000 nM). Ideal as an isoform-specific LC-MS/MS standard and a structurally matched negative control for iron-regulation studies. Do not substitute with generic hepcidin peptides.

Molecular Formula
Molecular Weight
Cat. No. B1576446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepcidin-20
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepcidin-20 Procurement Guide: Structural and Functional Baseline for Research Peptide Selection


Hepcidin-20 is a 20-amino acid peptide that is a naturally occurring truncated isoform of the full-length 25-amino acid iron-regulatory hormone hepcidin (Hepcidin-25), from which it differs by the absence of the five N-terminal amino acids (DTHFP) [1]. This structural difference results in a fundamental functional divergence: while Hepcidin-25 acts as the master regulator of systemic iron homeostasis by binding to and inducing the internalization and degradation of the iron exporter ferroportin, Hepcidin-20 lacks this iron-regulatory activity [2]. Instead, Hepcidin-20 is characterized by a β-sheet structure with an unusual vicinal disulfide bridge and exhibits broad-spectrum antimicrobial and antifungal properties [3][4].

Why Generic Hepcidin Isoforms Cannot Substitute for Hepcidin-20 in Targeted Assays


The procurement of a generic 'hepcidin' peptide for research purposes is insufficient due to the distinct functional and biophysical properties of its isoforms. Hepcidin-20 is not merely an inactive fragment of Hepcidin-25; it is a distinct molecular entity with a unique activity profile. The N-terminal truncation that defines Hepcidin-20 ablates the iron-regulatory function of the full-length hormone [1], but it also alters the peptide's solution behavior and enhances its antimicrobial potency [2][3]. Furthermore, its activity profile under varying physiological conditions, such as pH and metal ion concentration, differs from that of Hepcidin-25 [4]. Consequently, experiments designed to study iron-independent antimicrobial mechanisms, biofilm inhibition, or the specific role of this truncated isoform in disease states will yield invalid or misleading results if the incorrect hepcidin isoform is used. The following evidence guide provides the quantitative data necessary for making a scientifically rigorous selection.

Hepcidin-20 Quantitative Evidence: Functional and Biophysical Differentiation from Hepcidin-25


Quantitative Loss of Ferroportin-Mediated Iron Regulation in Hepcidin-20 vs. Hepcidin-25

Hepcidin-20 lacks the ability to induce the internalization and degradation of the iron exporter ferroportin, a function that is the defining characteristic of the full-length Hepcidin-25 hormone. In a stable cell line expressing a GFP-ferroportin fusion protein (GFP-FPN), synthetic Hepcidin-20, at concentrations up to 1000 nM, failed to induce ferroportin internalization, as quantified by cellular fluorescence levels [1]. This stands in stark contrast to Hepcidin-25, which mediates potent ferroportin internalization in a dose-dependent manner [1]. This functional difference is attributed to the N-terminal truncation, which removes the essential ferroportin-binding motif present in Hepcidin-25 [2].

Iron Metabolism Ferroportin Internalization Structure-Activity Relationship

Enhanced Antibacterial Potency of Hepcidin-20 Relative to Hepcidin-25 Against Clinical Isolates

Hepcidin-20 demonstrates consistently higher antibacterial potency than Hepcidin-25 against a range of clinically relevant bacterial strains. In head-to-head bactericidal assays, Hepcidin-20 was active at lower concentrations than Hepcidin-25 in most cases tested [1]. A separate study on grass carp hepcidin peptides corroborates this finding, reporting that the antibacterial activity of hepcidin-20 was 2- to 4-fold higher than that of hepcidin-25, with Minimum Bactericidal Concentration (MBC) values for Gram-positive and Gram-negative bacteria ranging from 2 to 8 μM [2].

Antimicrobial Peptides Bactericidal Activity Clinical Isolates

Biophysical Divergence: Hepcidin-20 Exists as a Monomer While Hepcidin-25 Aggregates

A key biophysical distinction between the two isoforms lies in their solution behavior. NMR diffusion studies have demonstrated that Hepcidin-20 exists as a monomer in solution, whereas Hepcidin-25 readily aggregates [1]. This difference in aggregation state is directly linked to the presence of the N-terminal five amino acids in Hepcidin-25, which promote intermolecular interactions that lead to aggregation [1].

Peptide Aggregation Solution Structure NMR Spectroscopy

Differential Modulation of Antimicrobial Activity by Copper and Acidic pH for Hepcidin-20 vs. Hepcidin-25

The antimicrobial activity of Hepcidin-20 and Hepcidin-25 is differentially modulated by environmental factors. At physiological pH (7.4), the bactericidal activity of Hepcidin-25 is slightly enhanced in the presence of copper, while the same metal does not affect the activity of Hepcidin-20 [1]. Furthermore, while the activity of both peptides is highly enhanced at acidic pH (e.g., pH 5.0), the combined effect results in a distinct activity landscape for each isoform [1].

pH-Dependent Activity Metal Ion Modulation Antimicrobial Mechanisms

Elevated Circulating Levels of Hepcidin-20 in Disease States Relative to Controls

In a clinical proteomic study of hemodialysis patients, serum levels of both Hepcidin-25 and Hepcidin-20 were found to be significantly elevated compared to healthy controls. Patients had elevated geometric mean serum levels of Hepcidin-20 at 4.06 nM versus 1.76 nM in controls (P<.05) [1]. This demonstrates that Hepcidin-20 is not merely a degradation product but a circulating isoform whose abundance changes with disease, warranting its investigation as a distinct biomarker.

Biomarker Research Chronic Kidney Disease Hemodialysis

Validated Research and Industrial Application Scenarios for Hepcidin-20


Antimicrobial Peptide Research: Investigating Iron-Independent Bacterial Killing Mechanisms

Hepcidin-20 is the optimal tool for elucidating the direct antimicrobial mechanisms of hepcidin peptides that are independent of iron homeostasis. Its demonstrated 2- to 4-fold higher antibacterial potency compared to Hepcidin-25 [1] and its lack of ferroportin-mediated iron regulation [2] allow researchers to dissect the specific structural features required for membrane disruption and bacterial killing without the confounding variable of altering cellular iron metabolism. This makes it invaluable for structure-activity relationship (SAR) studies aimed at developing novel peptide-based anti-infectives.

Biofilm Disruption and Medical Device Material Development

The demonstrated ability of Hepcidin-20 to inhibit biofilm formation and disrupt bacterial cell metabolism in both polysaccharide intercellular adhesin (PIA)-positive and PIA-negative strains [3] makes it a key compound for developing anti-biofilm coatings for medical devices. Researchers can use Hepcidin-20 as a benchmark to evaluate novel materials or coatings designed to prevent biofilm-associated infections, leveraging its broad-spectrum anti-biofilm activity against clinically relevant bacterial strains.

Iron Homeostasis Research: Essential Negative Control for Ferroportin Activity Assays

In any assay designed to measure the iron-regulatory function of Hepcidin-25, Hepcidin-20 serves as an essential, structurally-matched negative control. Its complete inactivity in inducing ferroportin internalization, even at high nanomolar concentrations (up to 1000 nM) [2], is a critical benchmark. Using Hepcidin-20 alongside Hepcidin-25 confirms that observed effects on iron export, serum iron, or ferroportin degradation are specific to the N-terminus of the full-length hormone and not due to non-specific interactions of the conserved β-sheet domain.

Development of Isoform-Specific Diagnostic Assays and Biomarker Validation

The distinct serum level dynamics of Hepcidin-20, which are significantly elevated in conditions like chronic kidney disease (4.06 nM in patients vs. 1.76 nM in controls) [4], drive the need for isoform-specific detection methods. Hepcidin-20 peptide is required as a standard for calibrating and validating LC-MS/MS assays or developing ELISA kits that can accurately distinguish between the Hepcidin-20 and Hepcidin-25 isoforms. This is crucial for clinical research exploring the unique diagnostic or prognostic value of this specific circulating isoform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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